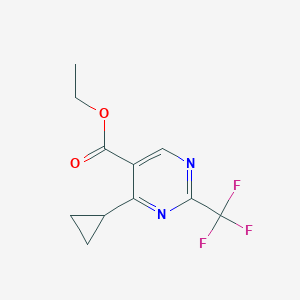

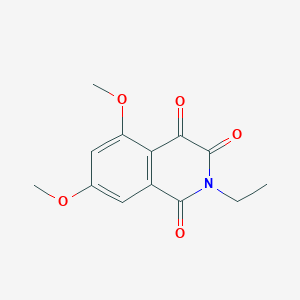

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (EDIMT) is an organic compound classified as an isoquinoline-1,3,4(2H)-trione. It is a derivative of the isoquinoline family, which are nitrogen-containing heterocyclic compounds. As a member of this family, EDIMT is of particular interest due to its potential medicinal applications.

科学的研究の応用

Synthetic Applications :

- The compound has been utilized in the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, showing potential for industrial production due to its simple operation and high yield (Chen Jian-xi, 2014).

- Another study highlights its reactivity towards nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, contributing to the development of new synthetic methodologies (Tayseer A. Abdallah, 2002).

Chemical Properties and Reactions :

- A study described a metal-free air oxidation process using trifunctional aromatic ketone in reactions with primary amines, facilitating the access to a series of isoquinoline-1,3,4(2H)-triones, highlighting the compound's utility in creating oxygen-rich heterocyclic scaffolds (A. Di Mola, C. Tedesco, A. Massa, 2019).

Applications in Medicinal Chemistry :

- The compound has been explored for its potential in inactivating Caspase-3, an important target for treating diseases involving deregulated apoptosis. This study provided insights into the mechanism of action and suggested its potential use in developing inhibitors against caspase-3 (Jun-qing Du et al., 2008).

- Another research focused on the synthesis and evaluation of amino-substituted derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, investigating their hydrolytic stabilities and potential herbicidal effects, thus highlighting its applications in agriculture (G. Mitchell et al., 2000).

特性

IUPAC Name |

2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMCDUGCVZSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877167 |

Source

|

| Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)